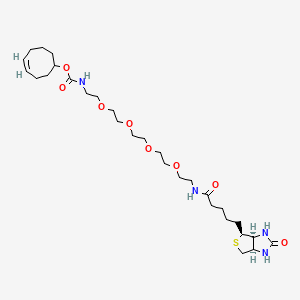

TCO-PEG4-biotin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50N4O8S/c34-26(11-7-6-10-25-27-24(22-42-25)32-28(35)33-27)30-12-14-37-16-18-39-20-21-40-19-17-38-15-13-31-29(36)41-23-8-4-2-1-3-5-9-23/h1-2,23-25,27H,3-22H2,(H,30,34)(H,31,36)(H2,32,33,35)/b2-1+/t23?,24-,25-,27-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OADGBCNDNVFPDA-FPXJCXPPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50N4O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

614.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TCO-PEG4-biotin mechanism of action in click chemistry

An In-Depth Technical Guide to the Mechanism and Application of TCO-PEG4-Biotin in Bioorthogonal Click Chemistry

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the this compound molecule and its mechanism of action within the realm of strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of modern bioorthogonal chemistry. Designed for researchers, scientists, and professionals in drug development, this document elucidates the underlying principles of this compound's function, offering both theoretical understanding and practical, field-proven insights for its successful implementation in experimental workflows.

Introduction: The Need for Precision in Biological Systems

In the complex milieu of a living system, achieving specificity in molecular labeling is paramount. The ability to tag and track biomolecules with minimal perturbation to their native function has revolutionized our understanding of biological processes and propelled advancements in diagnostics and therapeutics. Bioorthogonal chemistry, a set of reactions that can occur in living systems without interfering with endogenous biochemical processes, provides the ideal toolkit for this purpose. Among the most powerful of these reactions is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), and at the heart of many SPAAC applications lies the versatile this compound molecule.

This guide will deconstruct the this compound molecule, examining each of its components to understand its collective role in enabling the precise and efficient biotinylation of target molecules. We will delve into the kinetics and mechanism of the TCO-azide reaction, explore the function of the hydrophilic PEG4 linker, and discuss the universal utility of the biotin reporter tag.

Deconstructing this compound: A Trifecta of Functionality

The this compound molecule is a heterobifunctional reagent meticulously designed for bioorthogonal applications. Its structure can be conceptually divided into three key components: the trans-cyclooctene (TCO) group, the polyethylene glycol (PEG4) linker, and the biotin moiety.

-

Trans-cyclooctene (TCO): The Strained Alkenes Driving the Reaction. The TCO group is the reactive engine of the molecule. As the most reactive commercially available cycloalkene for bioorthogonal reactions, its high degree of ring strain makes it exceptionally reactive towards azides, even at physiological temperatures and in the absence of a cytotoxic copper catalyst. This strain is a result of the geometrically unfavorable trans configuration of the double bond within the eight-membered ring. This inherent instability is the driving force behind its rapid and selective reaction with azides.

-

PEG4 Linker: Ensuring Solubility and Minimizing Steric Hindrance. The tetraethylene glycol (PEG4) linker serves a dual purpose. Firstly, it imparts significant hydrophilicity to the molecule, ensuring its solubility in aqueous buffers commonly used in biological experiments. This is crucial for maintaining the reagent's availability and preventing aggregation. Secondly, the flexible and extended nature of the PEG linker provides spatial separation between the TCO group and the biotin tag. This minimizes steric hindrance, allowing the TCO group to efficiently react with its target azide while ensuring that the biotin tag remains accessible for subsequent detection or purification.

-

Biotin: The Universal High-Affinity Handle. Biotin (Vitamin B7) is a small molecule that exhibits an extraordinarily high binding affinity for streptavidin and avidin proteins (Kd ≈ 10⁻¹⁵ M). This near-covalent interaction is one of the strongest non-covalent bonds found in nature. By incorporating a biotin tag, this compound allows for the highly specific and robust detection, purification, or immobilization of the labeled biomolecule using streptavidin-conjugated probes (e.g., fluorophores, enzymes) or surfaces (e.g., beads, plates).

The Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The core of this compound's functionality lies in the SPAAC reaction, a type of [3+2] cycloaddition between the strained TCO (the dienophile) and an azide (the 1,3-dipole). The reaction proceeds through a concerted, yet asynchronous, transition state, leading to the formation of a stable triazole linkage.

Caption: Figure 1. The SPAAC reaction between this compound and an azide-modified biomolecule.

The key advantages of this mechanism are:

-

Bioorthogonality: Both the TCO and azide groups are abiotic and do not cross-react with endogenous functional groups found in biological systems, ensuring high specificity.

-

High Reaction Rates: The inherent strain of the TCO ring leads to exceptionally fast reaction kinetics, often orders of magnitude faster than other click chemistry reactions.

-

Catalyst-Free: The reaction proceeds efficiently at physiological conditions (pH, temperature) without the need for a copper catalyst, which can be toxic to cells and interfere with biological processes.

Experimental Workflow: A Practical Guide to Biotinylation

The following protocol provides a generalized workflow for the biotinylation of an azide-modified biomolecule using this compound. It is essential to optimize parameters such as concentration and incubation time for each specific application.

Materials and Reagents

-

Azide-modified biomolecule (e.g., protein, antibody, nucleic acid)

-

This compound

-

Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

Quenching Reagent (optional, e.g., excess azide-containing small molecule)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Step-by-Step Protocol

-

Reagent Preparation:

-

Dissolve the azide-modified biomolecule in the reaction buffer to a known concentration.

-

Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO) at a concentration significantly higher than the desired final reaction concentration.

-

-

Labeling Reaction:

-

Add the this compound stock solution to the solution of the azide-modified biomolecule. A molar excess of this compound (typically 3-10 fold) is recommended to ensure complete labeling.

-

Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time may vary depending on the reactivity of the specific azide and the desired degree of labeling.

-

-

Quenching (Optional):

-

If unreacted this compound needs to be removed for downstream applications, a small molecule azide can be added to quench the excess reagent.

-

-

Purification:

-

Remove excess, unreacted this compound and quenching reagents using a suitable purification method. For proteins, size-exclusion chromatography is often effective.

-

Workflow Visualization

Caption: Figure 2. A generalized experimental workflow for biotinylation using this compound.

Quantitative Data and Performance Metrics

The efficiency of the this compound labeling reaction can be assessed by various parameters. The following table summarizes typical performance metrics.

| Parameter | Typical Value | Significance |

| Second-Order Rate Constant (k₂) | 10³ - 10⁶ M⁻¹s⁻¹ | Indicates extremely fast reaction kinetics, enabling rapid labeling. |

| Optimal Molar Excess | 3-10 fold | Ensures high labeling efficiency while minimizing background. |

| Reaction Time | 30 min - 4 hours | Dependent on concentration and temperature, but generally rapid. |

| pH Range | 6.5 - 8.5 | Demonstrates broad compatibility with common biological buffers. |

| Temperature Range | 4°C - 37°C | Flexible reaction conditions suitable for a variety of biomolecules. |

Applications in Research and Drug Development

The versatility of this compound has led to its adoption in a wide array of applications:

-

Proteomics: Labeling and enrichment of specific protein populations from complex lysates for subsequent analysis by mass spectrometry.

-

Cell Imaging: Tagging of cell surface proteins or intracellular targets for visualization by fluorescence microscopy using streptavidin-conjugated fluorophores.

-

Drug Delivery: Conjugation of biotin to drug delivery vehicles (e.g., nanoparticles, liposomes) for targeted delivery and tracking.

-

Immunoassays: Development of sensitive and robust diagnostic assays by biotinylating antibodies or antigens for immobilization on streptavidin-coated surfaces.

Conclusion: A Powerful Tool for Precision Bioconjugation

This compound stands out as a highly efficient and versatile reagent for the bioorthogonal labeling of biomolecules. Its mechanism of action, rooted in the principles of strain-promoted click chemistry, offers a unique combination of speed, specificity, and biocompatibility. The well-defined roles of its three core components—the reactive TCO group, the solubilizing PEG4 linker, and the high-affinity biotin tag—make it an indispensable tool for researchers and drug development professionals seeking to achieve precise molecular control in complex biological systems. By understanding the principles and protocols outlined in this guide, scientists can confidently leverage the power of this compound to advance their research and development goals.

References

TCO-PEG4-Biotin: A Comprehensive Technical Guide to Solubility and Stability for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of TCO-PEG4-Biotin in Modern Drug Development

In the landscape of targeted therapeutics and advanced diagnostics, the precise and stable linkage of biomolecules is paramount. This compound has emerged as a key player in the field of bioorthogonal chemistry, offering a powerful tool for the conjugation of molecules in complex biological systems.[1][2] This heterobifunctional linker incorporates a highly reactive trans-cyclooctene (TCO) group for rapid and specific "click" reactions with tetrazines, a biotin moiety for strong and specific binding to avidin and streptavidin, and a hydrophilic tetraethylene glycol (PEG4) spacer.[3][4] The PEG4 spacer is a critical component that enhances aqueous solubility and provides a flexible connection to minimize steric hindrance.[5][6][7]

This in-depth technical guide provides a comprehensive overview of the solubility and stability properties of this compound, offering field-proven insights and detailed experimental protocols to empower researchers in their drug development endeavors.

The Molecular Architecture of this compound

Understanding the structure of this compound is fundamental to appreciating its chemical properties and applications.

Caption: Molecular components of this compound.

I. Solubility Profile of this compound: From Organic Solvents to Aqueous Buffers

The solubility of this compound is a critical parameter that dictates its ease of handling and its utility in various experimental settings. The presence of the hydrophilic PEG4 spacer significantly influences its solubility profile, particularly in aqueous environments.[3][4][8]

Qualitative Solubility Overview

While precise quantitative solubility data can be buffer and temperature-dependent, a general understanding of its solubility in common laboratory solvents is essential for protocol development.

| Solvent | Solubility | Expert Insight & Causality |

| Dimethyl Sulfoxide (DMSO) | High | The polar aprotic nature of DMSO effectively solvates the entire molecule, making it an excellent solvent for preparing concentrated stock solutions.[3] |

| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a polar aprotic solvent that readily dissolves this compound.[3] |

| Dichloromethane (DCM) | Soluble | A less polar organic solvent, DCM can dissolve this compound, though it may require more effort compared to DMSO or DMF.[3] |

| Water & Aqueous Buffers (e.g., PBS) | Limited to Moderate | The PEG4 spacer enhances aqueous solubility compared to non-PEGylated TCO-biotin counterparts.[4][6] However, the hydrophobic TCO and biotin moieties limit its overall solubility in purely aqueous media. Direct dissolution in aqueous buffers can be challenging, especially at higher concentrations.[8] |

| Ethanol | Soluble | The amphipathic nature of ethanol allows it to solvate both the hydrophilic and hydrophobic portions of the molecule.[4] |

Recommended Handling and Dissolution Protocol

To ensure complete dissolution and avoid the formation of aggregates, a two-step dissolution process is strongly recommended.

Caption: Recommended workflow for dissolving this compound.

Experimental Protocol: Determination of Kinetic Solubility in Aqueous Buffers

For applications requiring precise knowledge of the aqueous solubility limit, a kinetic solubility assay is a valuable tool. This protocol outlines a high-throughput method using nephelometry to detect precipitation.

Objective: To determine the kinetic solubility of this compound in a specific aqueous buffer (e.g., PBS, pH 7.4).

Materials:

-

This compound

-

Anhydrous DMSO

-

Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)

-

96-well clear bottom microplate

-

Nephelometer or plate reader with turbidity measurement capabilities

-

Multichannel pipette

Methodology:

-

Prepare a Concentrated Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM. Ensure complete dissolution by vortexing.

-

Prepare Serial Dilutions: In a separate 96-well plate, perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

-

Dispense into Assay Plate: Transfer a small, equal volume (e.g., 2 µL) of each DMSO dilution into the wells of the clear-bottom assay plate. Include a DMSO-only control.

-

Add Aqueous Buffer: Rapidly add the aqueous buffer of interest to each well to achieve the final desired volume (e.g., 198 µL for a 1:100 dilution).

-

Incubate and Mix: Immediately mix the plate on a plate shaker for 2 minutes. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours).

-

Measure Turbidity: Measure the light scattering or turbidity of each well using a nephelometer.

-

Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the DMSO-only control.

Self-Validation: The inclusion of a DMSO-only control in each experiment is critical to establish the baseline turbidity of the buffer system. A clear dose-dependent increase in turbidity should be observed above the solubility limit.

II. Stability of this compound: A Deep Dive into Degradation Pathways and Mitigation Strategies

The stability of this compound is a critical factor for the success of bioconjugation reactions. The primary point of instability lies within the TCO moiety, which can undergo isomerization to the much less reactive cis-cyclooctene (CCO) isomer.[3]

Caption: Isomerization of reactive TCO to its unreactive CCO form.

Factors Influencing TCO Stability:

-

Temperature: Elevated temperatures significantly accelerate the rate of isomerization. Therefore, it is crucial to store this compound at low temperatures and minimize its time at room temperature or 37°C, especially in aqueous solutions.[9]

-

pH: While the TCO group is relatively stable at neutral pH (around 7.0-7.5), stability can decrease under more acidic or basic conditions.[9]

-

Thiols: The presence of reducing agents containing thiols, such as dithiothreitol (DTT) and β-mercaptoethanol, can promote the isomerization of TCO.[9] It is advisable to remove these reagents before introducing the TCO-containing molecule.

-

Biological Media: Some components of cell culture media, like thiamine in DMEM, have been reported to catalyze TCO isomerization.[9] When working with cell cultures, it is important to consider the potential for TCO degradation over time.

Recommended Storage and Handling:

To maximize the shelf-life and performance of this compound, adhere to the following storage and handling guidelines:

-

Long-term Storage: Store the solid material at -20°C, desiccated.[3]

-

Stock Solutions: Prepare concentrated stock solutions in anhydrous DMSO or DMF. Aliquot into single-use volumes to minimize freeze-thaw cycles and store at -20°C.

-

Aqueous Solutions: Always prepare aqueous working solutions fresh for each experiment. Do not store this compound in aqueous buffers for extended periods.[8]

Experimental Protocol: Assessing TCO Stability via RP-HPLC

To quantitatively assess the stability of this compound under specific experimental conditions, a reverse-phase high-performance liquid chromatography (RP-HPLC) method can be employed to separate and quantify the TCO and CCO isomers.[9]

Objective: To determine the rate of TCO isomerization to CCO in a given buffer over time.

Materials:

-

This compound

-

Anhydrous DMSO

-

Buffer of interest (e.g., PBS, pH 7.4)

-

Quenching solution (e.g., acetonitrile)

-

RP-HPLC system with a C18 column and a UV detector

-

Thermostated incubator or water bath

Methodology:

-

Prepare a Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

-

Initiate the Stability Study: Dilute the DMSO stock solution into the pre-warmed buffer of interest to a final concentration (e.g., 1 mM).

-

Incubate at Desired Temperature: Place the solution in a thermostated environment (e.g., 37°C).

-

Collect Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Quench the Reaction: Immediately dilute the aliquot into cold acetonitrile to stop any further isomerization.

-

HPLC Analysis:

-

Inject the quenched sample onto the C18 column.

-

Use a suitable gradient of water and acetonitrile (both typically containing 0.1% trifluoroacetic acid) to separate the TCO and CCO isomers.

-

Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 220 nm or based on the absorbance spectrum of the molecule).

-

-

Data Analysis:

-

Identify the peaks corresponding to the TCO and CCO isomers based on their retention times (the more hydrophobic TCO isomer will typically have a longer retention time).

-

Integrate the peak areas for both isomers at each time point.

-

Calculate the percentage of TCO remaining at each time point relative to the total peak area (TCO + CCO).

-

Plot the percentage of remaining TCO versus time to determine the degradation kinetics and calculate the half-life (t½) of the TCO group under the tested conditions.

-

Self-Validation: The t=0 time point serves as the baseline and should show a predominant TCO peak. A clear, time-dependent decrease in the TCO peak area with a corresponding increase in the CCO peak area will validate the assay.

Conclusion: Best Practices for Success

This compound is a powerful and versatile reagent for bioconjugation. By understanding its solubility and stability characteristics, researchers can optimize their experimental protocols for maximum efficiency and reproducibility. The key takeaways from this guide are:

-

Solubility: Always prepare a concentrated stock solution in an anhydrous organic solvent like DMSO or DMF before diluting into aqueous buffers.

-

Stability: The TCO group is the most labile part of the molecule. To minimize isomerization to the inactive CCO form, store the reagent properly, prepare aqueous solutions fresh, and be mindful of temperature, pH, and the presence of thiols.

-

Validation: When in doubt, perform kinetic solubility and HPLC-based stability assays to quantitatively assess the performance of this compound in your specific experimental system.

By adhering to these principles, researchers can confidently leverage the power of this compound to advance their work in drug discovery, diagnostics, and beyond.

References

-

Nanocs. (n.d.). TCO PEG Biotin. [Link]

- Rachna, V., & Patel, P. (2014). The Effect of Buffers on Protein Conformational Stability. Journal of Pharmaceutical Sciences, 103(8), 2277-2283.

-

Interchim. (n.d.). TCO (Trans-CycloOctyne) reagents for "Click Chemistry" – Amine reactive. [Link]

-

Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique. (2021). MDPI. [Link]

-

Isomerization of CCO 4 into M- and P-TCOs 5 and 6, respectively. (2023). ResearchGate. [Link]

- Grajeta, H. (2001). Elaboration of HPLC method for biotin. Acta Poloniae Pharmaceutica, 58(5), 345-348.

-

GOV.UK. (n.d.). The determination of biotin in food using HPLC. [Link]

- Patel, H. H., et al. (2020). Analytical Method Development and Validation for biotin from Premixes (solid blend of Multi-Vitamin) by RP-HPLC. Research Journal of Pharmacy and Technology, 13(3), 1234-1238.

-

Determination of Biotin by Liquid Chromatography Coupled with Immunoaffinity Column Cleanup Extraction: Single-Laboratory Validation, First Action 2016.02. (2016). Academia.edu. [Link]

Sources

- 1. Biotin-PEG4-bis-PEG3-TCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, 2183440-30-2 | BroadPharm [broadpharm.com]

- 4. TCO PEG Biotin [nanocs.net]

- 5. vectorlabs.com [vectorlabs.com]

- 6. interchim.fr [interchim.fr]

- 7. vectorlabs.com [vectorlabs.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

The Architect's Guide to Inverse-Electron-Demand Diels-Alder (iEDDA) Reactions: Kinetics, Bioconjugation, and Click-to-Release Therapeutics

Executive Summary

The inverse-electron-demand Diels-Alder (iEDDA) reaction has fundamentally redefined the landscape of bioorthogonal chemistry. By pairing an electron-deficient diene (typically a 1,2,4,5-tetrazine) with an electron-rich, highly strained dienophile (such as trans-cyclooctene, TCO), researchers can achieve reaction kinetics that are orders of magnitude faster than traditional azide-alkyne cycloadditions[1]. This whitepaper dissects the mechanistic causality of iEDDA, profiles the kinetic trade-offs of reagent selection, and provides self-validating experimental workflows for both bioconjugation and advanced "click-to-release" therapeutic applications.

Mechanistic Foundations: The Causality of iEDDA

Traditional Diels-Alder reactions rely on an electron-rich diene and an electron-poor dienophile. The iEDDA reaction inverts this paradigm. The causality behind its exceptional speed and selectivity lies in the precise tuning of molecular orbital energies and ring strain:

-

Orbital Engineering (HOMO-LUMO Gap): The reaction is driven by the interaction between the highest occupied molecular orbital (HOMO) of the dienophile and the lowest unoccupied molecular orbital (LUMO) of the diene. Tetrazines possess an unusually low-lying LUMO, which can be further depressed by adding electron-withdrawing groups (e.g., pyridyl or pyrimidyl substituents)[2].

-

Ring Strain as a Kinetic Accelerator: The reactivity of the dienophile is dictated by its ring strain, which raises its HOMO energy. Trans-cyclooctene (TCO) adopts a highly strained "crown" conformation, making it approximately seven orders of magnitude more reactive than its cis-isomer (which adopts a lower-energy "half-chair" conformation)[3].

-

The Thermodynamic Driving Force: The initial [4+2] cycloaddition forms a highly strained bicyclic intermediate. This intermediate instantaneously undergoes a retro-Diels-Alder reaction, irreversibly expelling nitrogen gas (N

) to form a 4,5-dihydropyridazine. This gas evolution provides an immense thermodynamic driving force, rendering the reaction irreversible[4][5].

Mechanistic pathway of the iEDDA reaction from cycloaddition to nitrogen elimination.

Kinetic Profiling & Reagent Selection

The selection of iEDDA reagents requires balancing reaction kinetics with physiological stability. Highly reactive tetrazines (e.g., H-tetrazines) are prone to nucleophilic attack or reduction in biological media, whereas sterically hindered or electron-rich tetrazines (e.g., methyl-tetrazines) offer superior stability at the cost of speed[2][6].

Table 1: Relative Reactivity of Dienophiles in iEDDA

| Dienophile | Conformation / Strain | Relative Reaction Rate ( | Primary Application |

| sTCO (Conformationally strained) | Extreme "Crown" | Ultra-low concentration radiolabeling | |

| TCO (trans-cyclooctene) | "Crown" | Standard in vivo bioconjugation[7] | |

| Norbornene | Bridged Bicyclic | Polymer science, in vitro labeling | |

| CCO (cis-cyclooctene) | "Half-chair" | Inactive control / Isomerization byproduct |

Table 2: Tetrazine (Diene) Substituent Effects

| Tetrazine Substituent | LUMO Energy | Stability in Plasma | Reactivity |

| Hydrogen (H-Tz) | Very Low | Poor (Prone to degradation) | Extremely High |

| Pyridyl (Pyr-Tz) | Low | Moderate | High[1] |

| Methyl (Me-Tz) | Moderate | Excellent (Long-term stable) | Moderate (Ideal for prodrugs) |

Advanced Applications: From Pretargeting to "Click-to-Release"

Pretargeted Radiochemistry

In traditional radioimmunotherapy, the slow pharmacokinetics of antibodies result in high off-target radiation exposure. iEDDA solves this via pretargeting: a non-radioactive TCO-conjugated antibody is administered and allowed to localize at the tumor over several days. Once unbound antibodies clear the bloodstream, a small-molecule radiolabeled tetrazine (e.g.,

Click-to-Release Therapeutics

iEDDA has evolved beyond simple ligation into a bond-cleavage methodology known as "click-to-release." By installing a carbamate-linked payload (such as the chemotherapeutic Doxorubicin) at the allylic position of a TCO, the molecule acts as an inactive prodrug[6][9].

The Causality of Release: When the tetrazine reacts with the TCO-prodrug, the resulting 1,4-dihydropyridazine intermediate alters the electronics of the system. A spontaneous tautomerization triggers an electron cascade that cleaves the allylic carbamate bond, releasing CO

Workflow of click-to-release prodrug activation via tetrazine-triggered elimination.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The inherent photophysical properties of tetrazines (which exhibit a distinct pink/red color and absorb strongly between 510–550 nm) allow for real-time, catalyst-free visual and spectroscopic validation of reaction progress[7].

Protocol A: TCO-Tetrazine Protein Bioconjugation

Objective: Conjugate a methyl-tetrazine-functionalized fluorophore to a TCO-modified monoclonal antibody.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a 1X Phosphate-Buffered Saline (PBS) solution at pH 7.4. Causality: iEDDA is highly tolerant of aqueous environments, but maintaining physiological pH prevents the unwanted isomerization of highly reactive TCO into the unreactive CCO isomer.

-

Reagent Mixing: To 100 µg of TCO-modified antibody (approx. 1 mg/mL in PBS), add 10 molar equivalents of Methyl-Tetrazine-Fluorophore. Causality: A 10x excess ensures pseudo-first-order kinetics, driving the reaction to completion rapidly.

-

Incubation & Spectroscopic Validation: Incubate the mixture at room temperature for 30–60 minutes. Monitor the reaction via UV-Vis spectroscopy. Validation Check: Tetrazines have a characteristic absorption band at 510–550 nm. The successful consumption of the tetrazine diene is confirmed by the disappearance of this peak and the fading of the solution's pink hue[7].

-

Purification: Remove excess unreacted tetrazine using a spin desalting column (e.g., Zeba Spin, 7K MWCO).

Protocol B: In Vitro Validation of Click-to-Release Kinetics

Objective: Quantify the release of a payload from a TCO-carbamate linker upon tetrazine addition.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve the TCO-carbamate-payload (e.g., TCO-Doxorubicin) in a 20% Acetonitrile/PBS mixture (pH 7.4) to a final concentration of 50 µM.

-

Trigger Addition: Add 1.5 molar equivalents (75 µM) of the selected tetrazine trigger (e.g., 3,6-dimethyl-1,2,4,5-tetrazine).

-

LC-MS Monitoring (Self-Validation): Immediately transfer the mixture to an LC-MS autosampler maintained at 37°C.

-

Data Acquisition: Monitor the rapid formation of the iEDDA adduct (mass increase corresponding to Tz addition minus 28 Da for N

loss) and its subsequent decrease as the carbamate eliminates. Causality: The release rate is highly dependent on the tautomerization of the 1,4-dihydropyridazine. Monitoring the exact mass of the free payload confirms that the electron cascade has successfully broken the carbamate bond, rather than the reaction stalling at the dead-end isomer stage[10][11].

References

- BroadPharm.

- National Institutes of Health (PMC).

- ChemRxiv. Bioorthogonal Tetrazine Carbamate Cleavage by Highly Reactive Trans-Cyclooctene.

- Journal of the American Chemical Society (ACS). Unraveling Tetrazine-Triggered Bioorthogonal Elimination Enables Chemical Tools for Ultrafast Release and Universal Cleavage.

- RSC Publishing. Inverse electron demand Diels–Alder reactions in chemical biology.

- MDPI. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs.

- bioRxiv. Light-activated tetrazines enable live-cell spatiotemporal control of bioorthogonal reactions.

- Journal of the American Chemical Society (ACS). Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels−Alder Reactivity.

- SciSpace. Inverse electron demand Diels–Alder (iEDDA).

- D-NB.info. Evaluation of the inverse electron demand Diels-Alder reaction in rats using a scandium-44-labelled tetrazine for pretarget.

- University of Cambridge.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]

- 4. scispace.com [scispace.com]

- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 6. mdpi.com [mdpi.com]

- 7. broadpharm.com [broadpharm.com]

- 8. d-nb.info [d-nb.info]

- 9. Light-activated tetrazines enable live-cell spatiotemporal control of bioorthogonal reactions | bioRxiv [biorxiv.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to TCO-Tetrazine Ligation for Advanced Bioconjugation

In the landscape of chemical biology and therapeutic development, the ability to selectively and efficiently link molecules in complex biological systems is paramount. Among the suite of tools available, the TCO-tetrazine ligation has emerged as a particularly powerful and versatile strategy.[1] This guide provides an in-depth exploration of this bioorthogonal reaction, offering not just the "what" and "how," but the critical "why" that underpins its successful application.

Authored from the perspective of a seasoned application scientist, this document will delve into the core mechanistic principles, kinetic considerations, and field-tested protocols that enable researchers to harness the full potential of this remarkable chemistry for applications ranging from live-cell imaging to the construction of next-generation antibody-drug conjugates (ADCs).[1][2]

The Core Principle: An Inverse-Electron-Demand Diels-Alder Reaction

The TCO-tetrazine ligation is a cornerstone of "click chemistry," a class of reactions known for their speed, specificity, and biocompatibility.[1] At its heart, the reaction is an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition .[1][3] This means it operates via a [4+2] cycloaddition where the electronic demands are reversed compared to a standard Diels-Alder reaction.

-

The Diene: An electron-deficient 1,2,4,5-tetrazine.

-

The Dienophile: An electron-rich, strained trans-cyclooctene (TCO).[1]

The reaction proceeds rapidly under physiological conditions (aqueous buffer, neutral pH, ambient temperature) without the need for cytotoxic heavy metal catalysts, such as copper, which are often required in other click chemistry variants.[2][4] This catalyst-free nature is a significant advantage for any application involving live cells or in vivo systems.[5] The initial cycloaddition is followed by an irreversible retro-Diels-Alder reaction, which releases nitrogen gas (N₂), driving the reaction to completion and forming a stable dihydropyridazine conjugate.[1][6]

Caption: The IEDDA reaction between TCO and tetrazine forms a stable conjugate.

Unparalleled Kinetics: The Engine of Efficiency

The defining feature of the TCO-tetrazine ligation is its extraordinary speed. The second-order rate constants (k₂) can reach up to 10⁶ M⁻¹s⁻¹, making it one of the fastest bioorthogonal reactions discovered to date.[3][6][7] This rapid kinetic profile is crucial for success in biological systems where target molecules are often present at very low (nanomolar to micromolar) concentrations.[2]

The high reaction rate is primarily driven by two factors:

-

Ring Strain of TCO: The inherent strain in the trans-cyclooctene ring lowers the activation energy of the reaction.[8]

-

Inverse-Electron-Demand: The unique electronic pairing of the electron-poor tetrazine and electron-rich TCO facilitates a very rapid cycloaddition.[1]

The choice of TCO and tetrazine derivatives allows for fine-tuning of the reaction kinetics. For instance, strained TCOs (sTCO) exhibit faster kinetics than less-strained variants, though this can sometimes come at the cost of reduced stability.[8][9] Similarly, the substituents on the tetrazine ring significantly influence reactivity; hydrogen-substituted tetrazines are generally more reactive than their methyl-substituted counterparts.[9]

Comparative Reaction Kinetics

The following table summarizes reported second-order rate constants for various TCO and tetrazine pairings, providing a quantitative basis for reagent selection.

| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Source(s) |

| TCO | 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000 (in 9:1 MeOH:water) | [10][11] |

| TCO | DHP-substituted tetrazine | ~6,450 (in DPBS) | [12] |

| Axial-5-Hydroxy-TCO | Pyridyl-tetrazine derivative | ~273,000 (in PBS) | [10] |

| sTCO Derivative | 2-pyridyl-substituted tetrazine | >69,000 (in DPBS) | [12] |

Note: Reaction rates are highly dependent on specific structures, solvent, and temperature. The values presented are for comparative purposes.

Core Applications and Field-Proven Protocols

The unique combination of speed, selectivity, and biocompatibility has made TCO-tetrazine ligation an invaluable tool across numerous research and development areas.[1]

Antibody-Drug Conjugates (ADCs)

In ADC development, the TCO-tetrazine reaction enables precise, site-specific conjugation of potent cytotoxic payloads to monoclonal antibodies (mAbs).[3][13] This "click" approach offers greater control over the drug-to-antibody ratio (DAR) and results in more homogeneous ADC populations compared to traditional stochastic labeling methods (e.g., lysine conjugation).[14]

This protocol outlines a self-validating system for generating an ADC, where each intermediate is purified before proceeding to the next step, ensuring a well-defined final product.

Part A: Antibody Modification with TCO

-

Buffer Exchange: Prepare the antibody (e.g., at 1-5 mg/mL) in an amine-free buffer such as PBS, pH 7.4.[14][15] This is a critical first step to prevent the NHS-ester reagent from reacting with buffer components.

-

Reagent Preparation: Immediately before use, dissolve a TCO-NHS ester reagent in anhydrous DMSO to a concentration of 10 mM.[15] Using anhydrous solvent is essential to prevent hydrolysis of the highly reactive NHS ester.

-

Conjugation: Add a 10- to 20-fold molar excess of the TCO-NHS ester to the antibody solution.[14] Incubate for 1 hour at room temperature with gentle mixing. The molar excess is optimized to drive the reaction towards the desired degree of labeling.

-

Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubating for 5-10 minutes.[15] This step neutralizes any remaining reactive NHS ester.

-

Purification: Remove excess TCO reagent and quenching buffer using a desalting spin column or dialysis.[14][15] This purification is a mandatory quality control point to ensure that only TCO-labeled antibody proceeds to the next step. The purified TCO-labeled antibody can be stored at 4°C.

Part B: Ligation with Tetrazine-Payload

-

Reactant Preparation: Prepare the purified TCO-labeled antibody in a suitable reaction buffer (e.g., PBS). Dissolve the tetrazine-functionalized payload in a compatible solvent (e.g., DMSO).

-

Ligation Reaction: Add a 1.05- to 1.5-fold molar excess of the tetrazine-payload to the TCO-labeled antibody.[9][15] A slight excess of the smaller molecule ensures complete reaction with the antibody-bound TCO groups.

-

Incubation: Allow the reaction to proceed for 30-120 minutes at room temperature or 4°C.[15] The reaction is often complete within minutes due to the fast kinetics, but longer incubation can ensure completion. Progress can be monitored by following the disappearance of the tetrazine's characteristic color (~520 nm).[6]

-

Final Purification: Purify the final ADC product using size-exclusion chromatography (SEC) or other appropriate methods to remove any unreacted tetrazine-payload and potential aggregates.[15]

Caption: Workflow for the synthesis and purification of an Antibody-Drug Conjugate.

Live-Cell Imaging and Labeling

The bioorthogonality of the TCO-tetrazine ligation makes it ideal for labeling specific biomolecules on or inside living cells without perturbing native biological processes.[2][5] A common strategy involves genetically encoding an unnatural amino acid containing a TCO group into a protein of interest, followed by incubation with a cell-permeable tetrazine-fluorophore conjugate.[16]

-

Cell Preparation: Culture cells expressing the TCO-modified surface protein of interest to an appropriate confluency.

-

Primary Labeling: Incubate the cells with an antibody-TCO or protein-TCO conjugate that targets the specific cell surface receptor.

-

Washing: Gently wash the cells 2-3 times with pre-warmed PBS or serum-free medium to remove any unbound TCO probe.[5] This step is crucial to minimize background fluorescence.

-

Tetrazine-Fluorophore Labeling: Add a solution of the tetrazine-fluorophore conjugate (typically 1-10 µM in live-cell imaging buffer) to the cells.[5]

-

Incubation: Incubate for 5-30 minutes at 37°C, protected from light.[5] The short incubation time is a direct benefit of the rapid reaction kinetics.

-

Final Wash & Imaging: Wash the cells again to remove excess tetrazine-fluorophore and proceed with fluorescence microscopy.

In Vivo Pretargeting for Imaging and Therapy

Pretargeting is a multi-step strategy that decouples the targeting of a disease site from the delivery of a potent payload, such as a radionuclide for PET imaging or therapy.[17][18]

-

Step 1: An antibody-TCO conjugate is administered. It is allowed to accumulate at the target site (e.g., a tumor) while the excess, unbound conjugate clears from circulation. This can take 24-72 hours.[17][18][19]

-

Step 2: A small, fast-clearing radiolabeled tetrazine molecule is administered.[20]

-

Step 3: The tetrazine rapidly "clicks" with the TCO-antibody already localized at the target, while any excess radiolabeled tetrazine is quickly cleared from the body via the kidneys.[20]

This approach significantly enhances the target-to-background signal ratio for imaging and reduces systemic toxicity for therapy by minimizing the circulation time of the radioactive component.[17][18]

Caption: The in vivo pretargeting strategy for enhanced molecular imaging.

Practical Considerations and Troubleshooting

While robust, successful implementation of TCO-tetrazine ligation requires attention to detail.

-

Reagent Stability: TCOs can be susceptible to degradation in the presence of thiols or under UV light, while some tetrazines can degrade in aqueous media.[9][21] It is advisable to use freshly prepared solutions and store stock reagents under appropriate conditions (e.g., desiccated, protected from light).[21]

-

Steric Hindrance: If the TCO and tetrazine moieties are attached to bulky molecules, steric hindrance can impede the reaction.[9] Incorporating a flexible spacer, such as polyethylene glycol (PEG), into the linker design can improve accessibility and reaction efficiency.[3][13][21]

-

Stoichiometry: While a 1:1 molar ratio is theoretical, using a slight excess (1.05 to 1.5-fold) of one component (often the smaller, less precious molecule) can help drive the reaction to completion.[9][21]

-

Side Reactions: While highly specific, some highly reactive tetrazines have shown potential for non-specific reactions with certain protein nucleophiles.[22] For applications requiring ultra-high specificity, it is important to select tetrazine derivatives that have been optimized for minimal off-target reactivity.[22]

Conclusion and Future Outlook

The TCO-tetrazine ligation is more than just another reaction; it is a robust and enabling technology that has fundamentally advanced what is possible in bioconjugation. Its unparalleled kinetics, exquisite specificity, and profound biocompatibility have solidified its role in the development of sophisticated ADCs, high-contrast in vivo imaging agents, and precision tools for cell biology.[1] As new TCO and tetrazine derivatives with improved stability and even faster kinetics are developed, the applications for this remarkable bioorthogonal reaction will undoubtedly continue to expand, pushing the frontiers of drug development, diagnostics, and our fundamental understanding of biological systems.[12][23]

References

-

PrecisePEG. Exploring the Versatility of Click Chemistry TCO Products: Applications and Innovations. Available from: [Link].

-

Glogger, M. et al. (2020). Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy. International Journal of Molecular Sciences. Available from: [Link].

-

Keinänen, O. et al. (2019). Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging. Bioconjugate Chemistry. Available from: [Link].

-

Taylor, M. T., Blackman, M. L., Dmitrenko, O., & Fox, J. M. (2011). trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling. Current Opinion in Chemical Biology. Available from: [Link].

-

Wu, H. et al. (2020). Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs. Molecules. Available from: [Link].

-

Park, J. H. et al. (2024). Investigation of Proteome-Tetrazine Reactivity for a Highly Selective Tetrazine Ligation in Live Cells. ACS Central Science. Available from: [Link].

-

Zhang, Y. et al. (2023). A Bioorthogonal TCO–Tetrazine-Based Pretargeted PET/NIRF Platform Enabling High-Contrast Tumor Imaging. Pharmaceutics. Available from: [Link].

-

Houghton, J. L. et al. (2017). Establishment of the in vivo efficacy of pretargeted radioimmunotherapy utilizing inverse electron demand Diels-Alder click chemistry. Molecular Cancer Therapeutics. Available from: [Link].

-

ResearchGate. In the first example of in vivo pretargeting using the TCO-tetrazine... | Scientific Diagram. Available from: [Link].

-

Zhang, Z. et al. (2024). Clickable HaloTag ligands for live cell labeling and imaging. Journal of Innovative Optical Health Sciences. Available from: [Link].

-

AxisPharm. Next-Generation of Novel Antibody-Drug Conjugates: Click Chemistry ADCs. Available from: [Link].

-

Lim, R. K., & Lin, Q. (2020). Light-activated tetrazines enable live-cell spatiotemporal control of bioorthogonal reactions. Nature Communications. Available from: [Link].

-

ResearchGate. General strategy for in vivo pre-targeted imaging. In Step 1, the TCO... | Scientific Diagram. Available from: [Link].

-

Interchim. TCO (Trans-CycloOctyne) reagents for "Click Chemistry" – Amine reactive. Available from: [Link].

-

Johann, K. et al. (2020). Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation. Polymer Chemistry. Available from: [Link].

-

Poty, S. et al. (2018). The inverse electron-demand Diels-Alder reaction as a new methodology for the synthesis of 225Ac-labelled radioimmunoconjugates. Scientific Reports. Available from: [Link].

-

eScholarship.org. Improving TCO-‐Conjugated Antibody Reactivity for Bioorthogonal Pretargeting. Available from: [Link].

-

Svatunek, D. et al. (2022). Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off. Journal of the American Chemical Society. Available from: [Link].

-

Reche, M. et al. (2021). Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique. Biosensors. Available from: [Link].

-

Chen, Y. et al. (2024). Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation. JACS Au. Available from: [Link].

-

ResearchGate. Tetrazines in Inverse-Electron-Demand Diels–Alder Cycloadditions and Their Use in Biology. Available from: [Link].

-

Ilovich, O. et al. (2019). Labeling a TCO-Functionalized Single Domain Antibody Fragment with 18F via Inverse Electron Demand Diels Alder Cycloaddition using a Fluoronicotinyl Moiety-bearing Tetrazine Derivative. Bioconjugate Chemistry. Available from: [Link].

-

Johann, K. et al. (2020). Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation. Polymer Chemistry. Available from: [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. precisepeg.com [precisepeg.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. broadpharm.com [broadpharm.com]

- 7. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity. | Sigma-Aldrich [sigmaaldrich.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. interchim.fr [interchim.fr]

- 16. Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Establishment of the in vivo efficacy of pretargeted radioimmunotherapy utilizing inverse electron demand Diels-Alder click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to TCO-Tetrazine Reactivity

Introduction: The Rise of a Bioorthogonal Super-Reaction

In the landscape of chemical biology and drug development, the ability to perform specific chemical reactions within complex biological systems—a field known as bioorthogonal chemistry—is paramount.[1][2] These reactions must be fast, selective, and non-interfering with native biological processes.[1] Among the elite class of such "click" chemistries, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a 1,2,4,5-tetrazine (Tz) has distinguished itself as a premier tool.[3][4] Its unmatched reaction speeds, catalyst-free nature, and exquisite biocompatibility have propelled its adoption for applications ranging from live-cell imaging and antibody-drug conjugates (ADCs) to in vivo pre-targeted imaging and diagnostics.[5][6][7]

This guide provides an in-depth exploration of the TCO-tetrazine ligation, focusing on the core principles that govern its reactivity. We will dissect the reaction mechanism, quantify the kinetic landscape, and provide field-tested protocols to empower researchers to harness the full potential of this remarkable bioorthogonal tool.

The Core Mechanism: An Inverse-Electron-Demand Diels-Alder Reaction

The TCO-tetrazine ligation is a [4+2] cycloaddition, but with a critical reversal of the typical electronic demand seen in classical Diels-Alder reactions.[8][9] Here, the 1,2,4,5-tetrazine acts as the electron-deficient diene, and the strained TCO serves as the electron-rich dienophile.[8] The reaction proceeds through two key steps:

-

[4+2] Cycloaddition: The highest occupied molecular orbital (HOMO) of the TCO attacks the lowest unoccupied molecular orbital (LUMO) of the tetrazine ring. This is the rate-determining step.

-

Retro-Diels-Alder: The resulting bicyclic intermediate is unstable and rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of dinitrogen (N₂) gas.[3][10] This step drives the reaction to completion and forms a stable dihydropyridazine product, which may further oxidize to a pyridazine.[9]

The primary driver for the exceptionally high reaction rate is the significant ring strain of the trans-cyclooctene.[10][11] This strain pre-distorts the TCO into a conformation that is closer to the transition state of the cycloaddition, thereby lowering the activation energy of the reaction.

Caption: The IEDDA reaction between TCO and tetrazine.

Kinetics and Reactivity: A Quantitative Perspective

The performance of a bioorthogonal reaction is best quantified by its second-order rate constant (k₂). The TCO-tetrazine ligation boasts some of the fastest rate constants known, reaching up to 10⁶-10⁷ M⁻¹s⁻¹, which is several orders of magnitude faster than other common click reactions like SPAAC (strain-promoted azide-alkyne cycloaddition).[3][4][12] This exceptional speed is crucial for achieving high efficiency at the low concentrations typical of biological systems.[5]

The reactivity is not a single value but a tunable parameter that depends heavily on the specific structures of both the TCO and the tetrazine.

Factors Influencing Reactivity:

-

TCO Structure (The Dienophile): The primary determinant of TCO reactivity is ring strain.[10][11] More strained TCOs react faster. The position of the double bond and the stereochemistry of substituents also play a significant role.[13] For instance, conformationally strained sTCO ((1R,8S,E)-bicyclo[6.1.0]non-4-en-9-ylmethanol) is roughly two orders of magnitude more reactive than the parent TCO.[10][14] However, this high reactivity can come at the cost of reduced stability, particularly in the presence of thiols.[11][15]

-

Tetrazine Structure (The Diene): The electronic properties of the tetrazine are key. Electron-withdrawing groups (EWGs) attached to the tetrazine ring lower its LUMO energy, accelerating the reaction.[4][8] Conversely, electron-donating groups (EDGs) decrease reactivity.[16] Highly reactive tetrazines, such as those with hydrogen or pyridyl substituents, are often less stable in aqueous media than their more electron-rich, less reactive counterparts (e.g., methyl-substituted tetrazines).[16][17]

Table 1: Comparative Second-Order Rate Constants (k₂) for TCO-Tetrazine Pairs

| TCO Derivative | Tetrazine Derivative | k₂ (M⁻¹s⁻¹) | Solvent | Reference(s) |

| TCO (parent) | 3,6-diphenyl-s-tetrazine | 19.1 - 3100 | MeOH | [15] |

| sTCO | 3,6-dipyridyl-s-tetrazine | ~3,300,000 | Water | [10] |

| sTCO | Diphenyl-s-tetrazine | ~286,000 | Water | [14] |

| d-TCO (dioxolane-fused) | 3,6-dipyridyl-s-tetrazine | ~366,000 | Water | [10][15] |

| Axial-TCO | 3,6-di-(2-pyridyl)-s-tetrazine | > 2-TCO isomers | N/A | [13] |

| Equatorial-TCO | 3,6-di-(2-pyridyl)-s-tetrazine | < Axial-TCO isomers | N/A | [13] |

Note: Rate constants are highly dependent on the specific structures, solvent, and temperature. This table provides representative values to illustrate relative reactivity trends.

Experimental Protocols: From Conjugation to Kinetic Analysis

A deep understanding of reactivity is best paired with robust, reproducible methodologies. Here, we provide validated protocols for a standard bioconjugation and for the kinetic analysis of the ligation.

This protocol describes the conjugation of a TCO-functionalized protein to a tetrazine-functionalized protein.

Scientist's Notes (Causality & Rationale):

-

Buffer Choice: An amine-free buffer like PBS (pH 7.4) is critical because common buffers like Tris contain primary amines that can react with NHS esters, a common functionality used to attach TCO/Tz to proteins.[3]

-

Stoichiometry: A slight excess (1.05-1.5 equivalents) of the tetrazine-labeled protein is often used.[18] This helps to drive the reaction to completion, especially if the TCO-labeled protein is more precious. Tetrazines are typically smaller molecules and easier to purify away than a large protein.

-

Monitoring: The reaction can be visually monitored by the disappearance of the tetrazine's characteristic pink/red color (absorbance λ_max ~510-550 nm).[3][19] This provides a simple, real-time qualitative check of reaction progress.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Dissolve or buffer-exchange the TCO-functionalized Protein A and Tetrazine-functionalized Protein B into PBS, pH 7.4.

-

Determine the concentration of each protein solution accurately using a method like BCA or absorbance at 280 nm.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the TCO-Protein A and Tetrazine-Protein B at a desired molar ratio (e.g., 1:1.2).

-

The final protein concentrations should typically be in the 1-5 mg/mL range to ensure efficient reaction.[3]

-

-

Incubation:

-

Incubate the reaction mixture for 30-120 minutes at room temperature or 4°C with gentle end-over-end rotation.[18] Lower temperatures are used for sensitive proteins, though this will slow the reaction rate.

-

-

Analysis & Purification:

-

Analyze the reaction product using SDS-PAGE. A successful conjugation will show a new band at a higher molecular weight corresponding to the Protein A-Protein B conjugate.

-

If necessary, purify the conjugate from unreacted starting materials using size-exclusion chromatography (SEC).

-

-

Storage: Store the final conjugate at 4°C or as appropriate for the specific proteins.[3]

Caption: Workflow for a typical TCO-tetrazine protein conjugation.

This protocol allows for the precise determination of the second-order rate constant (k₂) for very fast TCO-tetrazine reactions.[11]

Scientist's Notes (Causality & Rationale):

-

Stopped-Flow Technique: For reactions with half-lives in the millisecond range, manual mixing is too slow and imprecise.[20][21] Stopped-flow instruments use drive syringes to rapidly and efficiently mix reactants in a dedicated chamber, allowing for observation of the reaction from its earliest moments.[20][22]

-

Pseudo-First-Order Conditions: To simplify the data analysis, the reaction is run under pseudo-first-order conditions.[11] This is achieved by using a large excess (at least 10-fold) of one reactant (here, the TCO, which is colorless). Under these conditions, the concentration of the excess reactant remains effectively constant, and the reaction rate depends only on the concentration of the limiting reactant (the colored tetrazine).

-

Data Analysis: The observed rate (k_obs) is determined for several different concentrations of the excess TCO. Plotting k_obs versus [TCO] yields a straight line. The slope of this line is the true second-order rate constant, k₂.[3]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the tetrazine derivative of a known concentration in the desired buffer (e.g., PBS, pH 7.4).

-

Prepare a series of stock solutions of the TCO derivative in the same buffer at concentrations at least 10-fold higher than the tetrazine solution.

-

-

Instrument Setup:

-

Measurement:

-

Load one syringe of the stopped-flow instrument with the tetrazine solution and the other with one of the TCO solutions.

-

Initiate a "push," which rapidly mixes the two solutions in the observation cell and triggers data acquisition. Record the absorbance decay over time.

-

Repeat the measurement for each of the different TCO concentrations.

-

-

Data Analysis:

-

For each TCO concentration, fit the absorbance decay curve to a single exponential function to determine the pseudo-first-order rate constant (k_obs).

-

Plot k_obs (on the y-axis) against the corresponding TCO concentration (on the x-axis).

-

Perform a linear regression on the data points. The slope of the resulting line is the second-order rate constant (k₂).[3]

-

Conclusion: A Versatile Tool for Modern Science

The TCO-tetrazine ligation is more than just another reaction; it is a robust and versatile platform for chemical innovation. Its extraordinary kinetics, biocompatibility, and tunable reactivity have solidified its place as an indispensable tool in the development of advanced therapeutics, diagnostics, and research probes.[5][23][24] By understanding the fundamental principles of the IEDDA mechanism and the structural factors that govern its rate, researchers can rationally select or design TCO-tetrazine pairs optimized for their specific application, pushing the boundaries of what is possible in chemical biology and beyond.

References

-

Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC. National Center for Biotechnology Information. Available at: [Link]

-

Reaction mechanism of inverse electron-demand Diels–Alder [4 + 2]... ResearchGate. Available at: [Link]

-

Conformationally Strained trans-Cyclooctene (sTCO) Enables the Rapid Construction of 18F-PET Probes via Tetrazine Ligation. Theranostics. Available at: [Link]

-

Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC. National Center for Biotechnology Information. Available at: [Link]

-

TCO (Trans-CycloOctyne) reagents for "Click Chemistry" – Amine reactive. Interchim. Available at: [Link]

-

Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials. Polymer Chemistry (RSC Publishing). Available at: [Link]

-

Bioorthogonal iEDDA reactions using tetrazines or triazines as dienes with strained alkenes as dienophiles. ResearchGate. Available at: [Link]

-

IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC. National Center for Biotechnology Information. Available at: [Link]

-

Bioorthogonal Chemistry and Its Applications. ACS Publications. Available at: [Link]

-

Tetrazine-TCO Ligation: A Potential Simple Approach to Improve Tumor Uptake through Enhanced Blood Circulation. Bioconjugate Chemistry - ACS Publications. Available at: [Link]

-

Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC. National Center for Biotechnology Information. Available at: [Link]

-

In the first example of in vivo pretargeting using the TCO-tetrazine... ResearchGate. Available at: [Link]

-

Substituent Effects in Bioorthogonal Diels–Alder Reactions of 1,2,4,5‐Tetrazines. Semantic Scholar. Available at: [Link]

-

Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry. RSC Publishing. Available at: [Link]

-

Cutting-edge bioorthogonal chemistry: Innovations, practical applications, and emerging trends. European Journal of Chemistry. Available at: [Link]

-

The inverse electron-demand Diels-Alder reaction as a new methodology for the synthesis of 225Ac-labelled radioimmunoconjugates - PMC. National Center for Biotechnology Information. Available at: [Link]

-

Recent developments in bioorthogonal chemistry and the orthogonality within. Radboud Repository. Available at: [Link]

-

Chemical Reporters and Their Bioorthogonal Reactions for Labeling Protein O-GlcNAcylation. MDPI. Available at: [Link]

-

Synthesis of a Functionalized trans-Cyclooctene (TCO) for Selective Protein Isolation After Bioorthogonal Labeling with Tetrazin. TRACE: Tennessee Research and Creative Exchange. Available at: [Link]

-

Inverse Electron Demand Diels-Alder Reaction (IEDDA). Creative Biolabs. Available at: [Link]

-

Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation. GCE4All - Oregon State University. Available at: [Link]

-

Bioorthogonal Reactions in Activity-Based Protein Profiling. White Rose Research Online. Available at: [Link]

-

Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off. Journal of the American Chemical Society - ACS Publications. Available at: [Link]

-

Stopped-flow. Wikipedia. Available at: [Link]

-

Overview: Stopped-Flow. BioLogic. Available at: [Link]

-

Rapid reaction kinetics (Stopped-Flow). University of York. Available at: [Link]

-

The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners. International Journal of Medical Sciences. Available at: [Link]

-

Stopped-flow fluorimeter. RC Harwell. Available at: [Link]

-

Study of Fluorescence Quenching Kinetics Using Stopped-Flow. Edinburgh Instruments. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00912F [pubs.rsc.org]

- 5. vectorlabs.com [vectorlabs.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. The inverse electron-demand Diels-Alder reaction as a new methodology for the synthesis of 225Ac-labelled radioimmunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TCO (trans-cyclooctene) Reagents for Bioconjugate Reactions | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 14. Conformationally Strained trans-Cyclooctene (sTCO) Enables the Rapid Construction of 18F-PET Probes via Tetrazine Ligation [thno.org]

- 15. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. interchim.fr [interchim.fr]

- 19. broadpharm.com [broadpharm.com]

- 20. Stopped-flow - Wikipedia [en.wikipedia.org]

- 21. Rapid reaction kinetics - Department of Biology, University of York [york.ac.uk]

- 22. Stopped-flow fluorimeter | RC Harwell [rc-harwell.ac.uk]

- 23. precisepeg.com [precisepeg.com]

- 24. pubs.acs.org [pubs.acs.org]

Methodological & Application

TCO-PEG4-biotin protocol for antibody labeling

Application Note: High-Fidelity Antibody Biotinylation via TCO-Tetrazine Click Chemistry

Executive Summary

This guide details the protocol for using TCO-PEG4-Biotin to biotinylate antibodies. Unlike standard NHS-Biotin reagents that react randomly with surface lysines, this compound is a bioorthogonal probe designed for Inverse Electron Demand Diels-Alder (IEDDA) chemistry.

Critical Reagent Verification:

-

If you possess this compound: You hold a "Click Probe." It cannot react directly with a native antibody. Your antibody must first be functionalized with a Tetrazine moiety.[1] This guide covers this two-step "Click-Biotinylation" workflow.

-

If you want to attach TCO to an antibody: You require TCO-PEG4-NHS Ester .[1][2][3][4] (Refer to Section 6 for the distinction).

Why use this system?

-

Hyper-Fast Kinetics:

(vs. -

Bioorthogonality: Labeling can occur in complex media (e.g., cell lysate, serum) without interference.

-

Modularity: Allows for "Pre-targeting" workflows where the antibody is administered/bound first, and the small TCO-Biotin probe is introduced later for detection.

Scientific Mechanism: The IEDDA Reaction

The core of this protocol is the reaction between a 1,2,4,5-Tetrazine (installed on the antibody) and a Trans-Cyclooctene (TCO) (linked to Biotin).

-

Activation: The antibody is modified with Methyltetrazine-PEG4-NHS Ester to create a "Tetrazine-Landing Pad."

-

Ligation: this compound attacks the Tetrazine ring.

-

Elimination: Nitrogen gas (

) is released, driving the reaction to completion irreversibly. -

Result: A stable Dihydropyridazine linkage connects the Biotin to the Antibody.

Figure 1: The Two-Step Click-Biotinylation Workflow. Step 1 installs the Tetrazine handle; Step 2 utilizes the this compound probe.

Experimental Protocol

Phase 1: Preparation of Tetrazine-Activated Antibody

Before using this compound, you must install the Tetrazine receptor on the antibody.

Materials:

-

Antibody (IgG) free of BSA/Gelatin/Azide.

-

Methyltetrazine-PEG4-NHS Ester (dissolved in anhydrous DMSO to 10 mM).

-

Conjugation Buffer: 0.1 M Sodium Bicarbonate (pH 8.[5]3) OR 50 mM Phosphate Buffer (pH 8.0). Avoid Tris/Glycine.

-

Desalting Column (e.g., Zeba Spin, 40K MWCO).[6]

Step-by-Step:

-

Buffer Exchange: If the antibody is in Tris or contains Azide, buffer exchange into Conjugation Buffer using a desalting column. Adjust concentration to 1–5 mg/mL.

-

Calculations: Aim for a 20-fold molar excess of Tetrazine-NHS for standard labeling.

-

Example: For 1 mg IgG (~6.6 nmol), use ~132 nmol Tetrazine-NHS.

-

-

Reaction: Add the calculated volume of Tetrazine-NHS stock to the antibody solution.

-

Incubation: Incubate for 60 minutes at Room Temperature (RT) or 4 hours at 4°C.

-

Purification (Critical): Remove excess unreacted Tetrazine using a Zeba Spin Desalting Column equilibrated with PBS (pH 7.4).

-

Note: Unreacted Tetrazine will consume your this compound in the next step if not removed.

-

-

QC: Measure A280 (Protein) and A520 (Tetrazine,

) to determine the Degree of Labeling (DOL). Target DOL: 3–5 Tetrazines per antibody.

Phase 2: "Click" Labeling with this compound

This is the specific application of the requested reagent.

Materials:

-

Tetrazine-Modified Antibody (from Phase 1).

-

This compound (dissolved in anhydrous DMSO to 10 mM).

-

Reaction Buffer: PBS (pH 7.4).

Step-by-Step:

-

Stoichiometry: Because the IEDDA reaction is highly specific and irreversible, you do not need a massive excess if the Tetrazine DOL is known. Use 1.5 – 2 equivalents of this compound per Tetrazine group on the antibody.

-

Calculation: If you have 1 mg Antibody (6.6 nmol) with a DOL of 4, you have 26.4 nmol of Tetrazine groups. Use ~40–50 nmol of this compound.

-

-

Reaction: Add this compound to the Tetrazine-Antibody.

-

Observation: If using Methyltetrazine (pink/red), the color will fade/disappear as the reaction proceeds (loss of the tetrazine chromophore).

-

Incubation: Incubate for 30 minutes at RT . (Reaction is usually complete within 5–10 minutes due to fast kinetics).

-

Quenching (Optional): If performing "Pre-targeting" in vivo, no quenching is needed. For in vitro prep, excess this compound can be removed via desalting, though it is often unnecessary if the stoichiometry was tight, as TCO does not react with proteins.

-

Validation: Verify biotinylation using a HABA assay or Streptavidin-shift SDS-PAGE.

Comparative Analysis: IEDDA vs. Standard NHS-Biotin

| Feature | Standard NHS-PEG4-Biotin | This compound (via IEDDA) |

| Target | Surface Lysines (Random) | Pre-installed Tetrazine |

| Reaction Speed | Slow (mins to hours) | Ultra-Fast ( |

| Selectivity | Low (Reacts with any primary amine) | Extreme (Bioorthogonal) |

| pH Sensitivity | Strict (pH 8.0–8.5 required) | Flexible (pH 6.0–8.0) |

| Complex Media | Fails (Amines in media interfere) | Works (Can label in lysate/serum) |

| Stability | Ester hydrolysis competes with labeling | Stable linkage (Dihydropyridazine) |

Troubleshooting & Optimization

Common Failure Modes

-

No Biotin Signal:

-

Precipitation:

-

Cause: Over-labeling. Too much hydrophobicity from the linkers.

-

Solution: The PEG4 spacer in this compound aids solubility, but ensure the Tetrazine DOL in Phase 1 does not exceed 5-6.

-

-

TCO Isomerization:

-

Cause: TCO can slowly isomerize to the unreactive cis-cyclooctene (CCO) in the presence of thiols or copper, or over long storage.

-

Solution: Use fresh this compound stocks. Store at -20°C under inert gas.

-

Reagent Verification Matrix

Use this to ensure you are applying the correct protocol.

Figure 2: Decision tree for TCO reagent selection.

References

-

Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity. Journal of the American Chemical Society, 130(41), 13518-13519. Link

-

Devaraj, N. K., Upadhyay, R., Haun, J. B., Hilderbrand, S. A., & Weissleder, R. (2009). Fast and versatile bioconjugation of proteins with toxic and nontoxic tetrazines. Angewandte Chemie International Edition, 48(38), 7013-7016. Link

-

Knall, A. C., & Slugovc, C. (2013). Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme. Chemical Society Reviews, 42(12), 5131-5142. Link

-

BroadPharm. this compound Product Protocol and Specifications. Link

-

Vector Laboratories. Application Note: Solulink Bioconjugation Technology. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. An Efficient Method for Labeling Single Domain Antibody Fragments with 18F Using Tetrazine-Trans-Cyclooctene Ligation and a Renal Brush Border Enzyme-Cleavable Linker - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Labeling a TCO-Functionalized Single Domain Antibody Fragment with 18F via Inverse Electron Demand Diels Alder Cycloaddition using a Fluoronicotinyl Moiety-bearing Tetrazine Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biocompare.com [biocompare.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. furthlab.xyz [furthlab.xyz]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Note: High-Efficiency Biotinylation of Oligonucleotides via TCO-Tetrazine Click Chemistry

Executive Summary & Scientific Rationale

This application note details the protocol for conjugating TCO-PEG4-Biotin to oligonucleotides using Inverse Electron Demand Diels-Alder (IEDDA) click chemistry.

In the landscape of bioconjugation, the reaction between Trans-Cyclooctene (TCO) and Tetrazine (Tz) stands as the gold standard for speed and specificity (

Why this Approach?

-

Bioorthogonality: The reaction proceeds in complex biological media (lysates, serum) without interference from native functional groups (amines, thiols).

-

Kinetic Superiority: The ultra-fast kinetics allow for low-concentration labeling, essential when working with precious oligonucleotide samples.

-

Structural Integrity: The PEG4 spacer is critical. It provides necessary hydrophilicity to prevent aggregation and spatial separation between the oligonucleotide and the biotin moiety, ensuring optimal binding to Streptavidin during downstream pull-down or detection assays.

Scope: This protocol assumes the starting oligonucleotide is already modified with a Tetrazine (Tz) moiety (e.g., Methyltetrazine). If your oligo is amine-modified, a preliminary step to convert amines to tetrazines using Tetrazine-NHS ester is required.[2]

Mechanism of Action

The conjugation relies on the IEDDA reaction.[2][3] The electron-deficient tetrazine on the oligonucleotide reacts with the strained, electron-rich TCO alkene on the biotin reagent. This cycloaddition releases nitrogen gas (